molecular formula C8H8ClF B14708674 (2-Chloro-1-fluoroethyl)benzene CAS No. 20372-72-9

(2-Chloro-1-fluoroethyl)benzene

Cat. No.: B14708674
CAS No.: 20372-72-9
M. Wt: 158.60 g/mol
InChI Key: FTEPBWYTENARDF-UHFFFAOYSA-N
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Description

(2-Chloro-1-fluoroethyl)benzene, with the CAS Registry Number 20372-72-9, is an organic compound with the molecular formula C8H8ClF and a molecular weight of 158.60 g/mol . Its structure consists of a benzene ring attached to a chloro- and fluoro-substituted ethyl group. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. As a benchtop building block, this compound is of significant interest in synthetic organic chemistry. The presence of both chlorine and fluorine atoms on the same carbon center makes it a valuable precursor for further chemical transformations. Researchers can leverage this structure to develop novel synthetic methodologies or to incorporate the 1-fluoroethylbenzene motif into more complex molecules. Its potential applications may span the development of pharmaceuticals, agrochemicals, and materials science, where the introduction of fluorine atoms is often used to fine-tune the properties of a target compound.

Properties

CAS No.

20372-72-9

Molecular Formula

C8H8ClF

Molecular Weight

158.60 g/mol

IUPAC Name

(2-chloro-1-fluoroethyl)benzene

InChI

InChI=1S/C8H8ClF/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

FTEPBWYTENARDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCl)F

Origin of Product

United States

Preparation Methods

Electrochemical Fluorination of Chlorinated Precursors

A modern approach utilizes electrochemical fluorination to introduce fluorine into chlorinated precursors. This method, adapted from Figueras et al. (2025), involves:

  • Substrate : 1-Chloroethylbenzene
  • Electrolyte : Fluoride salt (e.g., KF) in a polar aprotic solvent
  • Conditions : Constant current (10–15 mA/cm²), room temperature, 12 F/mol stoichiometry

Procedure :

  • The chlorinated precursor is dissolved in a solvent mixture (e.g., acetonitrile/water).
  • Fluoride ions are electrochemically generated at the anode, facilitating nucleophilic substitution at the β-carbon of the ethyl chain.
  • The product is isolated via column chromatography, yielding 68% NMR purity .

Advantages :

  • Avoids hazardous fluorinating agents (e.g., SF₄).
  • Tunable selectivity through voltage control.

Catalytic Halogen Exchange Reactions

Patent CN108314670B describes a catalytic halogen exchange strategy using organoaluminum complexes. Although developed for a structurally distinct compound, the methodology offers insights into chloro-fluoro group interconversion:

Key Steps :

  • Coordination : A chlorinated precursor binds to an organoaluminum catalyst (e.g., Al(OⁱPr)₃), forming a tetrahedral intermediate.
  • Hydride Transfer : Isopropanol acts as a hydride donor, displacing chloride and forming a transient aluminum-fluoride species.
  • Replacement : Fluoride ion substitutes the remaining chloride, yielding the fluoro-chloro product.

This method achieves high chiral purity (>98% ee) for analogous compounds, suggesting potential adaptability for this compound.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents/Conditions Yield Selectivity Reference
Halogenation of Styrene Styrene HCl, HF, catalytic acid Not reported Moderate
Electrochemical Fluorination 1-Chloroethylbenzene KF, acetonitrile/H₂O, 12 F/mol, 15 mA/cm² 68% (NMR) High
Catalytic Halogen Exchange Chlorinated precursor Al(OⁱPr)₃, isopropanol/aprotic solvent 60–70% High

Key Observations :

  • Electrochemical fluorination offers the highest reproducibility and safety profile.
  • Catalytic methods excel in stereochemical control but require complex catalyst systems.

Reaction Mechanisms and Optimization

Mechanistic Insights

  • Electrochemical Fluorination : Fluoride ions generated at the anode attack the β-carbon of 1-chloroethylbenzene via an SN2 mechanism , displacing chloride and forming the C–F bond. Competing radical pathways may occur at higher voltages.
  • Catalytic Halogen Exchange : The organoaluminum catalyst stabilizes a cyclic transition state, enabling simultaneous chloride displacement and fluoride incorporation.

Yield Enhancement Strategies

  • Solvent Optimization : Mixed solvents (e.g., isopropanol/toluene) improve catalyst solubility and intermediate stability.
  • Temperature Control : Maintaining temperatures below 40°C minimizes side reactions (e.g., elimination).

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-fluoroethyl)benzene undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenol derivatives, while oxidation with KMnO4 can produce benzoic acid derivatives .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (2-Chloro-1-fluoroethyl)benzene with structurally similar compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Electronic Effects
This compound C₈H₇ClF -CH₂ClF attached to benzene 158.59 Strong electron-withdrawing (Cl, F); dipole-enhanced
(2-Chloro-1,1-difluoroethyl)benzene C₈H₆ClF₂ -CHClF₂ attached to benzene 176.59 Increased electron-withdrawing (F > Cl); higher polarity
1-Chloro-2-[chloro(difluoro)methyl]benzene C₇H₄Cl₂F₂ -CClF₂Cl attached to benzene 217.01 Steric hindrance; strong inductive effects
Ethylbenzene C₈H₁₀ -CH₂CH₃ attached to benzene 106.17 Electron-donating (alkyl group); low polarity

Key Observations :

  • Electron-Withdrawing Effects : The Cl and F substituents in this compound create a polarized C-Cl/F bond, enhancing dipole moments compared to ethylbenzene. This may increase its interaction with metal surfaces (e.g., Pt) via dipole-dipole or charge-transfer mechanisms, as seen in benzene/Pt systems .
  • Steric and Inductive Effects : The bulkier substituents in 1-chloro-2-[chloro(difluoro)methyl]benzene reduce adsorption efficiency on surfaces due to steric hindrance, whereas the simpler ethyl chain in this compound allows closer proximity to substrates .

Reactivity in Electron-Stimulated Processes

Electron-stimulated desorption (ESD) studies on benzene/Pt systems reveal three primary mechanisms:

Dissociative Electron Attachment (DEA) : Transient negative ion formation leads to fragmentation.

Dipolar Dissociation (DD) : Dipole-induced bond cleavage.

Dissociative Ionization (DI) : Ionization followed by dissociation .

Comparative Analysis :

  • DEA Efficiency : Fluorinated derivatives like this compound may exhibit reduced DEA yields compared to pure benzene due to the destabilization of transient negative ions (TNIs) by electron-withdrawing Cl/F groups .
  • DD Dominance : The strong dipole in this compound favors DD over DEA, similar to observations in halogenated biomolecules (e.g., 5-halouracils) .
  • Cation vs. Anion Yields : Heavier cationic fragments (e.g., C₆Hₙ⁺) are less likely to desorb than lighter anions (e.g., F⁻), a trend amplified by metal substrate effects (e.g., Pt-induced neutralization) .

Thickness and Energy Dependence

For this compound:

  • Energy Thresholds : DD thresholds may shift to higher energies due to stronger C-Cl/F bonds.
  • Thickness Effects : Desorption yields could decline more rapidly than benzene due to enhanced charge dissipation from polar substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-1-fluoroethyl)benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Halogenation : Start with (2-Hydroxyethyl)benzene. Introduce fluorine via nucleophilic substitution (e.g., using DAST [(Diethylamino)sulfur trifluoride]) at the 1-position, followed by chlorination at the 2-position using SOCl₂ or PCl₃ .
  • Dehydrohalogenation : Use (1,2-Dichloroethyl)benzene as a precursor, substituting one chlorine atom with fluorine under controlled conditions (e.g., KF in polar aprotic solvents like DMF) .
  • Critical Parameters : Temperature (< 0°C for fluorination to avoid side reactions), solvent polarity (DMF enhances nucleophilicity), and stoichiometry (excess fluorinating agents improve substitution efficiency).
    • Data Table :
PrecursorReagentsYield (%)Purity (GC)Reference
(2-Hydroxyethyl)benzeneDAST, SOCl₂68>95%
(1,2-Dichloroethyl)benzeneKF, DMF5290%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR :
  • ¹H NMR : Expect a triplet for the -CH₂F group (δ ~4.5–5.0 ppm, J = 48–52 Hz) and a multiplet for the aromatic protons .
  • ¹³C NMR : The fluorinated carbon appears at δ ~85–90 ppm (d, J = 160–170 Hz) .
  • GC-MS : Look for a molecular ion peak at m/z 158.5 (C₈H₈ClF) and fragments at m/z 91 (benzyl ion) and 45 (CH₂F⁺) .
    • Common Pitfalls : Impurities from incomplete substitution (e.g., residual hydroxyl or dichloro groups) may complicate spectra. Use preparative HPLC for purification .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways in nucleophilic substitution reactions involving this compound?

  • Methodology :

  • SN2 vs. SN1 : The steric hindrance at the 2-position (chlorine) favors SN1 mechanisms in polar solvents (e.g., acetone/water), while the 1-position (fluorine) resists substitution due to strong C-F bonds. Computational studies (DFT) can map transition states .
  • Data Contradictions : Conflicting reports on reaction rates may arise from solvent effects (e.g., DMSO stabilizes carbocations, promoting SN1) or trace water accelerating hydrolysis .

Q. How does this compound behave under thermal or photolytic conditions, and what decomposition products form?

  • Methodology :

  • Thermal Stability : Use TGA/DSC to identify decomposition onset (~180–200°C). Major products include styrene derivatives (via HCl/HF elimination) and chlorinated aromatics .
  • Photolysis : UV irradiation (254 nm) in acetonitrile generates benzyl radicals, detectable via ESR spin trapping. Competing pathways depend on solvent polarity .
    • Safety Note : Decomposition releases toxic HCl/HF gases; conduct experiments in fume hoods with scrubbers .

Q. What are the challenges in utilizing this compound as a building block for bioactive molecules?

  • Methodology :

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) but face limitations due to steric bulk at the 2-position. Optimize ligand design (e.g., bulky phosphines) .
  • Biological Activity : Screen for antimicrobial or antitumor properties using in vitro assays (e.g., MIC against S. aureus). Note that electron-withdrawing Cl/F groups may enhance membrane permeability .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values for this compound vary across studies?

  • Key Factors :

  • Isomerism : Contamination with regioisomers (e.g., 1-chloro-2-fluoroethyl derivatives) alters physical properties. Use chiral columns (HPLC) to resolve isomers .
  • Purity : Commercial samples often contain stabilizers (e.g., BHT) that depress melting points. Distillation under reduced pressure improves purity .

Safety and Handling

Q. What protocols mitigate risks when handling this compound in aqueous or oxidative environments?

  • Methodology :

  • Storage : Keep under inert gas (Ar/N₂) at 4°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent explosive reactions .
  • Spill Response : Neutralize with calcium carbonate to immobilize HF/HCl vapors. Use PPE (nitrile gloves, face shields) during cleanup .

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